乙酯](/img/structure/B5558847.png)

乙酰[4-(4-甲氧苯基)-1-哌嗪基](苯基)乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

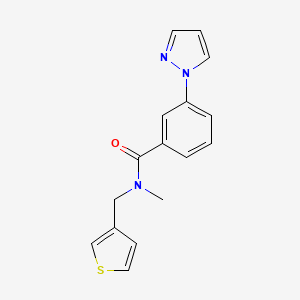

Ethyl 4-(4-methoxyphenyl)-1-piperazinylacetate is a compound studied within the realm of medicinal chemistry, particularly for its potential therapeutic applications. It is related to compounds investigated for their interactions with biological targets such as platelet aggregation inhibitors, dopamine transporter (DAT) affinity, and acetylcholinesterase (AChE) inhibition. These studies contribute to the understanding of its synthesis, molecular structure, chemical reactions, and properties, both physical and chemical.

Synthesis Analysis

The synthesis of ethyl 4-(4-methoxyphenyl)-1-piperazinylacetate and its analogs involves complex reactions, including the separation of byproducts in the bulk drug substance through reversed-phase HPLC gradient separation and characterization by liquid chromatography-mass spectrometry (LC-MS) (Thomasberger, Engel, & Feige, 1999). Additionally, the synthesis of related piperazine derivatives involves multicomponent reactions, highlighting the compound's complex preparation process (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Molecular Structure Analysis

The molecular structure of ethyl 4-(4-methoxyphenyl)-1-piperazinylacetate and related compounds has been elucidated through techniques like single-crystal X-ray diffraction, which reveals details about crystal packing, conformation, and intermolecular interactions. These studies provide insights into the stereochemistry and spatial arrangement of atoms within the molecule (Kaur et al., 2012).

Chemical Reactions and Properties

Ethyl 4-(4-methoxyphenyl)-1-piperazinylacetate's chemical reactivity includes its ability to undergo various reactions due to the presence of functional groups like esters and ethers, which are pivotal in modifying its chemical properties and enhancing its biological activity. The compound's reactivity is key to developing analogs with improved pharmacological profiles (Hsin et al., 2003).

Physical Properties Analysis

The physical properties of ethyl 4-(4-methoxyphenyl)-1-piperazinylacetate, such as solubility, crystalline form, and melting point, are critical for its formulation and application in therapeutic contexts. Studies on related compounds provide insights into how these physical properties can affect the compound's stability, bioavailability, and overall effectiveness (Suresh et al., 2006).

Chemical Properties Analysis

The chemical properties, including the compound's reactivity, stability under various conditions, and interaction with biological targets, are essential for understanding its mechanism of action. Ethyl 4-(4-methoxyphenyl)-1-piperazinylacetate's ability to interact with proteins such as the dopamine transporter and acetylcholinesterase highlights its potential therapeutic applications and the importance of its chemical properties in drug design (Prisinzano et al., 2002).

科学研究应用

药理分析和杂质分析

乙酰4-(4-甲氧苯基)-1-哌嗪基乙酯作为糖蛋白IIb/IIIa拮抗剂家族的一部分,正在研究其在血栓性疾病的慢性口服治疗中的应用。Thomasberger、Engel和Feige(1999年)的一项研究开发了一种反相HPLC梯度分离方法,以分析该物质在散装药物形式中的杂质分布,特别是在合成和放大过程中 (Thomasberger, Engel, & Feige, 1999).

生物医学应用

据Knorr等人报道,合成了一种新型基于缩醛的PEG化试剂,用于pH敏感的DNA多聚体屏蔽(2007)。这项研究探索了该化合物与聚乙烯亚胺(PEI)的结合,显示出对药物和基因递送制剂的潜力 (Knorr et al., 2007).

用于神经传递研究的放射性标记拮抗剂

Plenevaux等人(2000年)的研究涉及乙酰4-(4-甲氧苯基)-1-哌嗪基乙酯在使用正电子发射断层扫描(PET)研究血清素能神经传递中的应用。这项研究强调了其作为5-HT1A拮抗剂的作用 (Plenevaux et al., 2000).

抗组胺药研究

Arlette(1991年)研究了与乙酰4-(4-甲氧苯基)-1-哌嗪基乙酯在结构上相关的西替利嗪在治疗荨麻疹和过敏性鼻炎方面的疗效。这项研究强调了其作为选择性H1组胺受体拮抗剂的作用 (Arlette, 1991).

合成和治疗剂评估

Hsin等人(2003年)合成了一系列与乙酰4-(4-甲氧苯基)-1-哌嗪基乙酯相关的化合物,以评估它们对多巴胺转运蛋白(DAT)的结合亲和力,表明在治疗可卡因滥用方面具有潜力 (Hsin et al., 2003).

未来方向

The future research directions for this compound could include further exploration of its potential neuroprotective and anti-inflammatory properties, as well as its potential applications in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury . Additionally, more research could be done to fully understand its synthesis, chemical reactions, and physical and chemical properties.

属性

IUPAC Name |

ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-phenylacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3/c1-3-26-21(24)20(17-7-5-4-6-8-17)23-15-13-22(14-16-23)18-9-11-19(25-2)12-10-18/h4-12,20H,3,13-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOHBAKBGVKUKMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1)N2CCN(CC2)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl [4-(4-methoxyphenyl)piperazin-1-yl](phenyl)acetate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-cyano-5-ethyl-4-(2-furyl)-6-propyl-2-pyridinyl]acetamide](/img/structure/B5558766.png)

![2-methoxy-5-{[(2-phenylethyl)amino]sulfonyl}benzamide](/img/structure/B5558785.png)

![N'-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-N-ethyl-N-methylsulfamide](/img/structure/B5558798.png)

![2-{1-cyclopentyl-4-[8-(trifluoromethyl)-4-quinolinyl]-2-piperazinyl}ethanol](/img/structure/B5558806.png)

![1-(cyclopropylcarbonyl)-N-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)-4-piperidinecarboxamide](/img/structure/B5558811.png)

![N-(tert-butyl)-2-[2-(2-methoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5558812.png)

![1-(2-methyl-5-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-imidazolidinone](/img/structure/B5558832.png)

![N-(3,4-dimethoxybenzyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5558841.png)

![1-[(tetrahydro-2H-pyran-2-ylmethoxy)acetyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5558863.png)

![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5558864.png)